molecular formula C4F8O B1294944 Heptafluorobutyryl fluoride CAS No. 335-42-2

Heptafluorobutyryl fluoride

Cat. No.: B1294944
CAS No.: 335-42-2
M. Wt: 216.03 g/mol
InChI Key: YYXWJNBPHDUWJP-UHFFFAOYSA-N
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Description

Heptafluorobutyryl fluoride is a chemical compound with the molecular formula C4HF7O. It is a colorless liquid with a pungent odor and is used in various fields such as medical research, environmental research, and industrial research. The compound is also known by other names such as this compound and perfluorobutyryl fluoride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoyl fluoride, heptafluoro- typically involves the fluorination of butyric acid derivatives. One common method is the reaction of butyric acid with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of butanoyl fluoride, heptafluoro- often involves large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production process requires stringent safety measures due to the hazardous nature of the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

Heptafluorobutyryl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-fluorine bonds.

Common Reagents and Conditions

Common reagents used in reactions with butanoyl fluoride, heptafluoro- include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound .

Major Products Formed

The major products formed from reactions involving butanoyl fluoride, heptafluoro- depend on the type of nucleophile used. For example, reaction with amines can yield amides, while reaction with alcohols can produce esters .

Scientific Research Applications

Heptafluorobutyryl fluoride has a wide range of applications in scientific research:

    Biology: The compound is used in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: It is utilized in the synthesis of fluorinated drugs and active pharmaceutical ingredients (APIs) due to its ability to improve the metabolic stability and efficacy of drugs.

    Industry: this compound is employed in the production of fluorinated polymers and surfactants, which have applications in coatings, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of butanoyl fluoride, heptafluoro- involves its ability to form strong carbon-fluorine bonds, which are highly stable and resistant to metabolic degradation. This property makes it valuable in the synthesis of stable and long-lasting pharmaceuticals and industrial products . The compound can interact with various molecular targets, including enzymes and receptors, by modifying their structure and function through fluorination .

Comparison with Similar Compounds

Similar Compounds

  • Perfluorobutyryl fluoride
  • Heptafluorobutyric acid fluoride
  • 2,2,3,3,4,4,4-heptafluorobutyryl fluoride

Uniqueness

Heptafluorobutyryl fluoride is unique due to its high fluorine content, which imparts exceptional chemical stability and resistance to metabolic breakdown. This makes it particularly useful in applications where long-term stability and resistance to degradation are critical .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O/c5-1(13)2(6,7)3(8,9)4(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXWJNBPHDUWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7COF, C4F8O
Record name Butanoyl fluoride, 2,2,3,3,4,4,4-heptafluoro-
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DSSTOX Substance ID

DTXSID0041696
Record name Perfluorobutanoyl fluoride
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-42-2
Record name 2,2,3,3,4,4,4-Heptafluorobutanoyl fluoride
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Record name Perfluorobutyryl fluoride
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Record name Butanoyl fluoride, 2,2,3,3,4,4,4-heptafluoro-
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Record name Perfluorobutanoyl fluoride
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Record name Perfluorobutyryl fluoride
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Record name HEPTAFLUOROBUTYROYL FLUORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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